4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 148367-91-3
VCID: VC21082116
InChI: InChI=1S/C20H18ClN5OS/c1-20(2,3)13-8-10-14(11-9-13)26-19(23-12-22)28-18(25-26)17(27)24-16-7-5-4-6-15(16)21/h4-11H,1-3H3,(H,24,27)
SMILES: CC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C20H18ClN5OS
Molecular Weight: 411.9 g/mol

4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide

CAS No.: 148367-91-3

Cat. No.: VC21082116

Molecular Formula: C20H18ClN5OS

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide - 148367-91-3

Specification

CAS No. 148367-91-3
Molecular Formula C20H18ClN5OS
Molecular Weight 411.9 g/mol
IUPAC Name 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide
Standard InChI InChI=1S/C20H18ClN5OS/c1-20(2,3)13-8-10-14(11-9-13)26-19(23-12-22)28-18(25-26)17(27)24-16-7-5-4-6-15(16)21/h4-11H,1-3H3,(H,24,27)
Standard InChI Key SLLYWGNUFXKKSD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl

Introduction

Structural Characteristics and Chemical Properties

The compound 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide is a complex heterocyclic molecule incorporating a 1,3,4-thiadiazole ring system. This thiadiazole scaffold is functionalized with specific substituents that contribute to its potential biological activity. Understanding its detailed chemical properties provides insight into its behavior in biological systems and its potential pharmaceutical applications.

Basic Chemical Information

The compound is characterized by the following key chemical identifiers and properties:

PropertyValue
CAS Number148367-91-3
Molecular FormulaC₂₀H₁₈ClN₅OS
Molecular Weight411.9 g/mol
IUPAC Name4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide
PubChem Compound ID1211377

Structural Identifiers

For computational and database purposes, the compound is represented by the following structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C20H18ClN5OS/c1-20(2,3)13-8-10-14(11-9-13)26-19(23-12-22)28-18(25-26)17(27)24-16-7-5-4-6-15(16)21/h4-11H,1-3H3,(H,24,27)
Standard InChIKeySLLYWGNUFXKKSD-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl

These structural identifiers enable precise identification and structural comparison in chemical databases and computational chemistry applications. The InChI string in particular provides a standardized method for representing the compound's structure in a machine-readable format.

Synthesis and Characterization

The synthesis of 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide involves multiple reaction steps to construct the thiadiazole core and attach the various functional groups. The synthesis strategy typically focuses on building the heterocyclic core followed by introducing the specific substituents.

Characterization Methods

The structural characterization of 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide typically employs multiple analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to determine the hydrogen and carbon environments

  • Infrared (IR) spectroscopy to identify key functional groups

  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns

  • Elemental analysis to verify the empirical formula

Based on related thiadiazole derivatives, IR spectroscopy would likely show characteristic absorption bands for the C=N bonds of the thiadiazole ring (typically around 1580-1600 cm⁻¹), the carboxamide C=O stretch (approximately 1650-1700 cm⁻¹), and the cyano group (around 2200 cm⁻¹) .

Medicinal Chemistry Applications

The potential applications of 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide are primarily in the field of medicinal chemistry, with particular emphasis on anticancer research. The thiadiazole scaffold has been identified as a privileged structure in drug discovery due to its unique properties and biological activities.

Structure-Activity Relationships

Key Structural Features

The molecule contains several key structural features that may contribute to its potential biological activity:

  • The 1,3,4-thiadiazole core provides a rigid heterocyclic scaffold

  • The 4-tert-butylphenyl group contributes hydrophobicity and may enhance membrane permeability

  • The 2-chlorophenyl carboxamide moiety may form hydrogen bonds with target proteins

  • The cyanoimino function introduces an additional hydrogen bond acceptor and may enhance target binding

The specific arrangement of these groups around the thiadiazole core likely determines the molecule's ability to interact with biological targets relevant to cancer cell growth inhibition.

Thiadiazole Scaffold Significance

The 1,3,4-thiadiazole scaffold has been extensively studied in medicinal chemistry and has demonstrated various biological activities beyond anticancer effects. This heterocyclic system offers:

  • A planar, aromatic structure that can participate in π-stacking interactions with aromatic amino acids in protein targets

  • Nitrogen and sulfur atoms that can act as hydrogen bond acceptors

  • Metabolic stability compared to some other heterocycles

  • Favorable physicochemical properties for drug development

These characteristics make the thiadiazole scaffold valuable for the design of bioactive compounds targeting various disease states, including cancer.

Pharmacological Considerations

When considering 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide for potential therapeutic applications, several pharmacological aspects must be evaluated. These include its drug-like properties, potential toxicity, and compatibility with biological systems.

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